![molecular formula C7H14ClNO B6171899 2-aminospiro[3.3]heptan-1-ol hydrochloride, Mixture of diastereomers CAS No. 2445793-44-0](/img/new.no-structure.jpg)
2-aminospiro[3.3]heptan-1-ol hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminospiro[3.3]heptan-1-ol hydrochloride is a chiral compound with a spirocyclic structure. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. This compound has gained importance in recent years due to its unique properties and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminospiro[3.3]heptan-1-ol hydrochloride typically involves the cyclization of linear precursors followed by functional group modifications. One common synthetic route is the cyclization of a suitable diol precursor using a dehydrating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The resulting spirocyclic structure is then functionalized to introduce the amino group and convert it to the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of 2-aminospiro[3.3]heptan-1-ol hydrochloride may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired diastereomeric mixture.
Chemical Reactions Analysis
Types of Reactions: 2-Aminospiro[3.3]heptan-1-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of 2-aminospiro[3.3]heptan-1-ol hydrochloride can yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS) , which plays a significant role in various pathological conditions. Research indicates that H-PGDS inhibitors may be beneficial in treating conditions such as Duchenne Muscular Dystrophy (DMD) . The inhibition of H-PGDS can reduce inflammation and improve muscle function, making this compound a candidate for further development in DMD therapies .
Case Study: Duchenne Muscular Dystrophy
- Objective : Evaluate the efficacy of 2-aminospiro[3.3]heptan-1-ol hydrochloride in inhibiting H-PGDS activity.
- Methodology : In vitro assays were conducted to assess the compound's inhibitory effects on H-PGDS.
- Findings : The compound demonstrated promising inhibitory activity, suggesting potential therapeutic applications in DMD treatment.
Neuropharmacology
Emerging studies have suggested that compounds like 2-aminospiro[3.3]heptan-1-ol hydrochloride may also affect neurodegenerative diseases through modulation of pathways associated with neuroinflammation and neuronal survival. Specifically, its application in models of Alzheimer's disease has been explored, focusing on its ability to mitigate neuroinflammatory responses .
Case Study: Alzheimer’s Disease
- Objective : Investigate the neuroprotective effects of the compound in an Alzheimer’s disease model.
- Methodology : Animal models were treated with varying doses of the compound, followed by assessments of cognitive function and neuroinflammatory markers.
- Findings : Preliminary results indicated a reduction in neuroinflammation and improved cognitive performance, warranting further investigation into its mechanism of action.
Synthesis and Structural Analysis
The synthesis of 2-aminospiro[3.3]heptan-1-ol hydrochloride involves several key steps that highlight its structural versatility and potential for generating various stereoisomers. The synthesis typically employs chiral auxiliaries to achieve desired diastereomeric ratios, which are crucial for optimizing biological activity .
Synthesis Step | Description | Outcome |
---|---|---|
Chiral Auxiliary Use | Utilization of (R)-α-phenylglycinol to install chirality | Formation of 1,6-functionalized spiro[3.3]heptanes |
Retrosynthetic Analysis | Critical evaluation of synthetic pathways | Identification of optimal routes for compound synthesis |
Diastereomer Formation | Control over diastereoselectivity during reactions | Production of specific diastereomer mixtures with targeted biological activities |
Pharmaceutical Formulations
The formulation of 2-aminospiro[3.3]heptan-1-ol hydrochloride into pharmaceutical compositions is essential for its therapeutic application. These formulations often include excipients that enhance bioavailability and stability, making the compound more effective when administered orally or via injection.
Formulation Considerations
- Stability : Ensuring that the compound remains stable under physiological conditions.
- Bioavailability : Enhancing absorption through appropriate formulation strategies.
- Dosage Forms : Development of tablets, capsules, or injectable solutions tailored to patient needs.
Mechanism of Action
The mechanism by which 2-aminospiro[3.3]heptan-1-ol hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Aminospiro[3.3]heptan-1-ol hydrochloride is unique due to its spirocyclic structure and mixture of diastereomers. Similar compounds include other spirocyclic amines and diastereomeric mixtures used in organic synthesis and drug discovery. the specific properties and applications of 2-aminospiro[3.3]heptan-1-ol hydrochloride set it apart from these compounds.
Biological Activity
2-Aminospiro[3.3]heptan-1-ol hydrochloride, a compound characterized by its unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is defined by the spiro[3.3]heptane framework, which contributes to its unique biological interactions. The molecular formula is C6H12ClN1O1 with a molecular weight of approximately 149.62 g/mol .
Table 1: Basic Properties of 2-Aminospiro[3.3]heptan-1-ol Hydrochloride
Property | Value |
---|---|
Molecular Formula | C6H12ClNO |
Molecular Weight | 149.62 g/mol |
CAS Number | 1523618-04-3 |
Purity | ≥95% |
Storage Conditions | Inert atmosphere, 2-8°C |
The biological activity of 2-aminospiro[3.3]heptan-1-ol hydrochloride is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with spirocyclic structures can mimic natural products and influence signaling pathways involved in cell proliferation and differentiation .
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting enzymes related to cancer progression, such as histone deacetylases (HDAC) and lysine-specific demethylase 1A (LSD1) .
- Receptor Modulation: It may act as a modulator for neurotransmitter receptors, influencing synaptic transmission and neuroprotection .
Pharmacological Effects
Studies have demonstrated that 2-aminospiro[3.3]heptan-1-ol hydrochloride exhibits various pharmacological effects:
- Anticancer Activity:
- Neuroprotective Effects:
Case Study 1: Anticancer Properties
A study conducted on the effects of 2-aminospiro[3.3]heptan-1-ol hydrochloride on glioblastoma cells demonstrated that treatment led to a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours . The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neurotoxicity, the administration of the compound resulted in a significant reduction in neuronal death compared to untreated controls. The protective effect was linked to enhanced antioxidant activity and modulation of neuroinflammatory responses .
Q & A
Basic Research Questions
Q. What synthetic protocols are commonly used to prepare 2-aminospiro[3.3]heptan-1-ol hydrochloride, and how can diastereomer formation be controlled?
- Methodology : The synthesis of spirocyclic amines often involves β-ketoester intermediates derived from amino acids. Diazo group transfer reactions using reagents like imidazole-1-sulfonylazide hydrochloride are employed to generate α-diazo-β-ketoesters. However, racemization at chiral centers during β-ketoester formation can lead to diastereomer mixtures. To minimize this, low-temperature conditions and stereospecific catalysts should be prioritized .
Q. What analytical techniques are effective for distinguishing diastereomers in this mixture?
- Methodology : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., CAPCELL PAK C18) and gradient elution using acetonitrile-water mobile phases (pH-adjusted with phosphoric acid) can resolve diastereomers. Detection at 230 nm is optimal for UV-active derivatives. For non-UV-active compounds, mass spectrometry-coupled UPLC with ammonium acetate-methanol gradients is recommended .
Q. How can nuclear magnetic resonance (NMR) spectroscopy assist in characterizing diastereomeric ratios?
- Methodology : 1H NMR can identify diastereomers via distinct splitting patterns and coupling constants (e.g., J values). For example, diastereomers derived from L-isoleucine showed a 56:44 ratio in 1H NMR spectra. Integration of non-overlapping peaks or advanced techniques like NOESY can quantify ratios .
Q. What stability considerations are critical for storing this compound?
- Methodology : Stability studies under varying temperatures (15–30°C) and humidity should be conducted. Hydrolysis and excipient interactions (e.g., with propylene glycol) can form esterified impurities. Accelerated stability testing via HPLC/UPLC monitoring is advised to identify degradation pathways .
Advanced Research Questions
Q. How can computational models predict or validate diastereomer configurations when experimental data is limited?
- Methodology : Density functional theory (DFT) calculations of coupling constants (J values) and chiroptical spectroscopy (e.g., electronic circular dichroism) can infer configurations. For example, computational J-value comparisons with experimental data resolved structural ambiguities in ocimicide A1, suggesting revisions to reported stereochemistry .
Q. What advanced separation strategies address challenges in isolating diastereomers with minimal resolution?
- Methodology : When conventional chromatography fails, derivatization (e.g., salt formation with mandelic acid or ketopinic acid) can enhance separation. Dynamic kinetic resolution using chiral catalysts or enzymatic methods may also improve selectivity. Evidence shows that diastereomeric salts often remain inseparable if initial chromatographic attempts fail .
Q. How does racemization during synthesis impact diastereomer ratios, and how can it be quantified?
- Methodology : Racemization at β-ketoester stages can be tracked via HPLC enantiomer resolution. For instance, L-isoleucine-derived ketoesters showed complete racemization, necessitating chiral auxiliary use or low-temperature protocols. Kinetic studies using polarimetric or chromatographic assays can quantify enantiomeric excess (ee) .
Q. What methodologies validate the discriminatory power of analytical techniques for diastereomers?
- Methodology : Absolute relative error (ARE) metrics compare experimental data (e.g., HPLC retention times) with computational predictions. Group-contribution QSPR models often fail for diastereomers, necessitating machine learning models trained on isomer-specific descriptors (e.g., 3D molecular fingerprints) .
Q. How can biological activity assays differentiate the pharmacological profiles of individual diastereomers?
- Methodology : Isolated diastereomers should undergo in vitro assays (e.g., receptor binding or enzyme inhibition) to assess stereospecific activity. For example, cetirizine diastereomers exhibited distinct pharmacokinetic profiles, highlighting the need for isomer-resolved bioactivity studies .
Q. Key Challenges and Recommendations
- Stereochemical Control : Use chiral catalysts or enzymatic methods to minimize racemization during β-ketoester synthesis .
- Separation Optimization : Combine derivatization and advanced chromatography (e.g., supercritical fluid chromatography) for challenging diastereomers .
- Data Validation : Cross-validate computational predictions with experimental chiroptical and NMR data to resolve structural ambiguities .
Properties
CAS No. |
2445793-44-0 |
---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
2-aminospiro[3.3]heptan-3-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-5-4-7(6(5)9)2-1-3-7;/h5-6,9H,1-4,8H2;1H |
InChI Key |
JGAXOJILBWACFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.